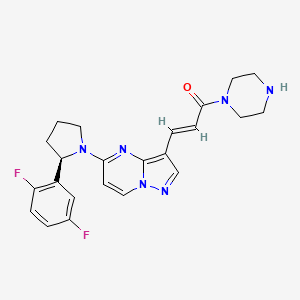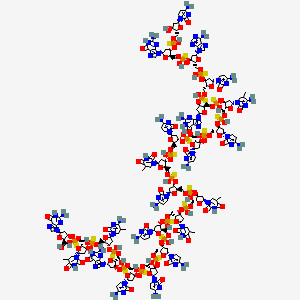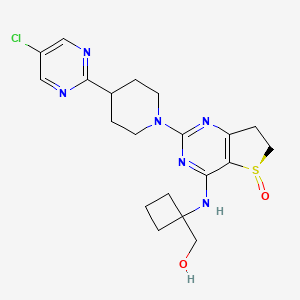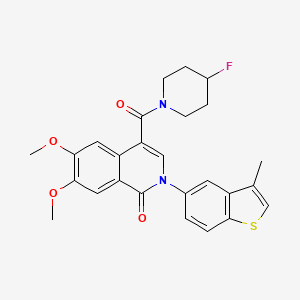![molecular formula C19H23N5O3 B10856290 (7S,10R)-11,17-dioxa-2,4,5,13,23-pentazapentacyclo[17.3.1.13,6.17,10.114,16]hexacosa-1(22),3,6(26),19(23),20-pentaen-12-one](/img/structure/B10856290.png)
(7S,10R)-11,17-dioxa-2,4,5,13,23-pentazapentacyclo[17.3.1.13,6.17,10.114,16]hexacosa-1(22),3,6(26),19(23),20-pentaen-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
QR-6401 is a macrocyclic cyclin-dependent kinase 2 (CDK2) inhibitor. It is known for its potent antitumor activity, particularly in ovarian cancer models. QR-6401 is an orally active compound that selectively inhibits CDK2, a protein kinase involved in cell cycle regulation .
Preparation Methods
QR-6401 was discovered through a combination of generative models and structure-based drug design. The synthetic route starts with a linear CDK2 inhibitor compound, which is then cyclized to form the macrocyclic structure of QR-6401. The cyclization involves connecting a pyridine ring and an amide nitrogen with a linker of 4-6 atoms . The process includes molecular docking to predict binding modes and optimize the structure for high activity and stability .
Chemical Reactions Analysis
QR-6401 undergoes various chemical reactions, including:
Oxidation: QR-6401 can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: The compound can be reduced, particularly at the amide and pyridine moieties.
Substitution: QR-6401 can undergo substitution reactions, especially at the pyridine ring, where different substituents can be introduced to modify its activity and selectivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
QR-6401 has several scientific research applications:
Cancer Research: QR-6401 is primarily used in cancer research due to its potent antitumor activity.
Drug Development: The compound serves as a lead molecule for developing new CDK2 inhibitors with improved efficacy and safety profiles.
Biological Studies: QR-6401 is used to study the role of CDK2 in cell cycle regulation and its implications in cancer progression.
Mechanism of Action
QR-6401 exerts its effects by selectively inhibiting CDK2. CDK2 is a serine-threonine kinase that interacts with cyclin E1 to regulate the cell cycle. By inhibiting CDK2, QR-6401 disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
QR-6401 is unique due to its macrocyclic structure, which provides high selectivity and potency. Similar compounds include:
PF-07104091: A linear CDK2 inhibitor from which QR-6401 was derived.
CDK4/6 Inhibitors: Such as palbociclib and ribociclib, which target different cyclin-dependent kinases but share a similar mechanism of action.
QR-6401 stands out due to its high selectivity for CDK2 and its potent antitumor activity in ovarian cancer models .
Properties
Molecular Formula |
C19H23N5O3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(7S,10R)-11,17-dioxa-2,4,5,13,23-pentazapentacyclo[17.3.1.13,6.17,10.114,16]hexacosa-1(22),3,6(26),19(23),20-pentaen-12-one |
InChI |
InChI=1S/C19H23N5O3/c25-19-21-13-7-15(8-13)26-10-12-2-1-3-17(20-12)22-18-9-16(23-24-18)11-4-5-14(6-11)27-19/h1-3,9,11,13-15H,4-8,10H2,(H,21,25)(H2,20,22,23,24)/t11-,13?,14+,15?/m0/s1 |
InChI Key |
LAQCQSKKZIRXFW-HRNJWANLSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C3=CC(=NN3)NC4=CC=CC(=N4)COC5CC(C5)NC(=O)O2 |
Canonical SMILES |
C1CC2CC1C3=CC(=NN3)NC4=CC=CC(=N4)COC5CC(C5)NC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,4R)-1-[(2S)-2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[(3S,9S,11R,15S,18S,19R,25R,28S)-4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide](/img/structure/B10856228.png)
![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B10856242.png)



![[(1S)-7-ethoxy-6-methoxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-morpholin-4-yl-methanone](/img/structure/B10856280.png)

![6-[6-[2-(2-hydroxyethoxy)ethoxy]-5-(oxan-4-ylamino)imidazo[4,5-b]pyridin-3-yl]pyridine-3-carbonitrile](/img/structure/B10856293.png)
![(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide](/img/structure/B10856294.png)
![2-[2-(1-decyl-1H-1,2,3-triazol-4-yl)ethyl]-1,3-dihydroxypropan-2-aminium](/img/structure/B10856300.png)

![[5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone](/img/structure/B10856316.png)

